molecular formula C7H12O2 B044666 (E)-4-methoxy-3-methylpent-3-en-2-one CAS No. 119271-94-2

(E)-4-methoxy-3-methylpent-3-en-2-one

Cat. No. B044666
M. Wt: 128.17 g/mol
InChI Key: RMUYPYQKKMMBSQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-methoxy-3-methylpent-3-en-2-one, also known as MMPE, is a compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity aroma and is commonly used in perfumery and flavoring industries. MMPE has also gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (E)-4-methoxy-3-methylpent-3-en-2-one has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.

Biochemical And Physiological Effects

(E)-4-methoxy-3-methylpent-3-en-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. Moreover, (E)-4-methoxy-3-methylpent-3-en-2-one has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. It has also been found to improve cognitive function and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

(E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. Moreover, it has been found to be non-toxic and safe for use in animal and human studies. However, there are also some limitations associated with (E)-4-methoxy-3-methylpent-3-en-2-one. It has poor water solubility, which can limit its bioavailability and efficacy. Moreover, it has a short half-life, which can restrict its therapeutic potential.

Future Directions

There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research. One area of interest is the development of (E)-4-methoxy-3-methylpent-3-en-2-one-based drugs for the treatment of chronic diseases, such as diabetes and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one and its potential interactions with other drugs. Additionally, research on the optimization of (E)-4-methoxy-3-methylpent-3-en-2-one synthesis methods and its formulation for improved bioavailability is also needed.
Conclusion:
In conclusion, (E)-4-methoxy-3-methylpent-3-en-2-one is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has shown promising results in the treatment of diabetes and neurodegenerative diseases. (E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research, which can lead to the development of novel drugs for the treatment of chronic diseases.

Synthesis Methods

The synthesis method of (E)-4-methoxy-3-methylpent-3-en-2-one involves the reaction of 3-methyl-2-butanone with methoxymethylenetriphenylphosphorane in the presence of a base. The reaction yields (E)-4-methoxy-3-methylpent-3-en-2-one with a high yield and purity. This method is simple, cost-effective, and environmentally friendly, making it a popular choice for (E)-4-methoxy-3-methylpent-3-en-2-one synthesis.

Scientific Research Applications

(E)-4-methoxy-3-methylpent-3-en-2-one has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-4-methoxy-3-methylpent-3-en-2-one has also shown promising results in the treatment of diabetes and neurodegenerative diseases. Moreover, it has been reported to have antioxidant and hepatoprotective effects.

properties

CAS RN

119271-94-2

Product Name

(E)-4-methoxy-3-methylpent-3-en-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-4-methoxy-3-methylpent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+

InChI Key

RMUYPYQKKMMBSQ-FNORWQNLSA-N

Isomeric SMILES

C/C(=C(/C)\OC)/C(=O)C

SMILES

CC(=C(C)OC)C(=O)C

Canonical SMILES

CC(=C(C)OC)C(=O)C

synonyms

3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI)

Origin of Product

United States

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